An In-depth Technical Guide to the Discovery and Synthesis of Btk-IN-19
An In-depth Technical Guide to the Discovery and Synthesis of Btk-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune diseases. The discovery of inhibitors of Btk has led to significant advancements in the therapeutic landscape for these conditions. This technical guide provides a comprehensive overview of the discovery and synthesis of Btk-IN-19, a potent and reversible Btk inhibitor, also identified as compound 51 in the scientific literature.
Discovery of Btk-IN-19
Btk-IN-19 was identified through a medicinal chemistry campaign aimed at discovering structurally diverse, reversible Btk inhibitors. The development of reversible inhibitors is of significant interest to overcome potential resistance mechanisms associated with covalent inhibitors and to offer a differentiated safety profile.
Biochemical and Cellular Activity
Btk-IN-19 has demonstrated potent and selective inhibition of Btk in both biochemical and cellular assays. The key quantitative data for Btk-IN-19 are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| Btk IC50 | <0.001 µM | Enzymatic Assay | [1] |
| B-cell Proliferation IC50 | 0.080 µM | Cellular Assay | [1] |
In Vivo Pharmacokinetics and Pharmacodynamics
The in vivo properties of Btk-IN-19 have been evaluated in preclinical models, demonstrating its potential for in vivo efficacy.
| Parameter | Value | Species | Dose and Route | Reference |
| Inhibition of CD69 | Strong Inhibition | DBA/1 mice | 80 mg/kg, i.p., once | [1] |
| Pharmacokinetics | Low-moderate clearance, modest oral exposure (%F > 34) | Rats | 5 mg/kg, p.o. | [1] |
Synthesis of Btk-IN-19
The chemical synthesis of Btk-IN-19 involves a multi-step process, culminating in the final compound. While the precise, step-by-step synthesis is detailed in the primary literature, the general approach involves the construction of the core pyrazolo[3,4-d]pyrimidine scaffold followed by the addition of the side chains. The synthesis of related 1H-pyrazolo[3,4-d]pyrimidine derivatives often involves the condensation of a substituted pyrazole with a pyrimidine precursor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used in the characterization of Btk-IN-19.
Btk Enzymatic Assay
The inhibitory activity of Btk-IN-19 against the Btk enzyme is determined using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
General Protocol (ADP-Glo™ Kinase Assay):
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Reaction Setup: A reaction mixture is prepared containing recombinant Btk enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP in a kinase buffer.
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Inhibitor Addition: Serial dilutions of Btk-IN-19 are added to the reaction mixture.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for ATP consumption.
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ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
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Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
B-cell Proliferation Assay
The effect of Btk-IN-19 on B-cell proliferation is assessed using a cellular assay. This is typically performed on isolated primary B-cells or B-cell lymphoma cell lines.
General Protocol:
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Cell Culture: B-cells are cultured in appropriate media and seeded into 96-well plates.
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Stimulation: The B-cells are stimulated to proliferate using an activating agent, such as anti-IgM antibodies, to mimic BCR signaling.
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Inhibitor Treatment: The cells are treated with various concentrations of Btk-IN-19.
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Incubation: The plates are incubated for a period of time (e.g., 3 days) to allow for cell proliferation.
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Proliferation Measurement: Cell proliferation is quantified using methods such as the incorporation of a labeled nucleoside (e.g., 3H-thymidine or BrdU) or a dye-based assay (e.g., CellTiter-Glo®).
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Data Analysis: The signal corresponding to cell proliferation is measured, and the IC50 value is determined by plotting the signal against the inhibitor concentration.
In Vivo Pharmacodynamic (PD) Mouse Model (CD69 and CD86 Expression)
To assess the in vivo activity of Btk-IN-19, a pharmacodynamic model that measures the modulation of B-cell activation markers, such as CD69 and CD86, is utilized.
General Protocol:
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Animal Dosing: A suitable mouse strain (e.g., DBA/1) is administered with Btk-IN-19 at a specific dose and route (e.g., intraperitoneal injection).
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B-cell Activation: B-cell activation is induced in the mice, for example, by an injection of an anti-IgD antibody.
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Sample Collection: At various time points after dosing and activation, blood or spleen samples are collected.
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Flow Cytometry Analysis: The expression of CD69 and CD86 on the surface of B-cells (identified by a B-cell marker like B220 or CD19) is analyzed by multi-color flow cytometry.
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Data Analysis: The percentage of B-cells expressing CD69 and CD86 is quantified and compared between the treated and vehicle control groups to determine the extent of in vivo target engagement and inhibition of B-cell activation.
Signaling Pathways and Experimental Workflows
B-cell Receptor (BCR) Signaling Pathway
Btk is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. Btk-IN-19 exerts its therapeutic effect by inhibiting Btk and thereby blocking this downstream signaling.
Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of Btk-IN-19.
Experimental Workflow for Btk Inhibitor Discovery and Characterization
The discovery and preclinical development of a Btk inhibitor like Btk-IN-19 follows a structured workflow, from initial screening to in vivo validation.
Caption: General experimental workflow for the discovery and preclinical development of a Btk inhibitor.
